BenchChemオンラインストアへようこそ!

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Select this dual azetidine-pyrrolidine scaffold to introduce a distinct pKₐ-lowered, CNS-inherited physicochemical profile into your library. The 2,6-difluorobenzoyl motif reduces basicity by 2–3 log units versus non-fluorinated analogs, mitigating hERG liability risks early. Compared to single-ring 1-(2,6-difluorobenzoyl)pyrrolidine, the azetidine ring raises tPSA to 45 Ų (vs. 20.31 Ų), balancing permeability and solubility for blood-brain barrier penetration. Use this building block to diversify fragment collections with a novel, metabolically stable, difluorinated heterocyclic core before SAR campaigns commit to mono-fluoro or single-ring alternatives.

Molecular Formula C14H16F2N2O
Molecular Weight 266.292
CAS No. 2320860-22-6
Cat. No. B2913719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine
CAS2320860-22-6
Molecular FormulaC14H16F2N2O
Molecular Weight266.292
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C14H16F2N2O/c15-11-4-3-5-12(16)13(11)14(19)18-8-10(9-18)17-6-1-2-7-17/h3-5,10H,1-2,6-9H2
InChIKeyZHNALNPTLSLWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine – Core Identity, Physicochemical Baseline, and Procurement-Relevant Classification


1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320860-22-6) is a synthetic organic compound with the molecular formula C₁₄H₁₆F₂N₂O and a molecular weight of 266.29 g·mol⁻¹ . It belongs to the class of fluorinated saturated heterocyclic amines that combine an azetidine ring and a pyrrolidine ring via a 2,6-difluorobenzoyl linker. Computed physicochemical properties include a LogP of 3.208 and a topological polar surface area (tPSA) of 45 Ų [1]. The compound is primarily offered as a research building block (typical purity ≥95%) and has no reported bioactivity in ChEMBL as of the latest database release [1], positioning it as an early-stage discovery scaffold rather than a biologically validated probe.

Why Simple In-Class Substitution of 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine Fails – The Fluorine-and-Ring Architecture Mismatch


In-class fluorinated azetidine-pyrrolidine building blocks cannot be casually interchanged because subtle variations in fluorination pattern (2,6-difluoro vs. 3-fluoro vs. 2-chloro-6-fluoro) and heterocyclic composition (presence or absence of the azetidine ring) produce large shifts in basicity (ΔpKₐ up to 2–3 log units), lipophilicity (ΔLogP ≥ 1 unit), and metabolic stability [1]. Systematic studies on mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives have demonstrated that both the number of fluorine atoms and their distance from the protonation center are major determinants of pKₐ and LogP, while difluorination generally retains high intrinsic microsomal clearance (CLᵢₙₜ) [1]. Consequently, substituting the target compound with a mono-fluoro analog or a single-ring comparator without experimental validation risks altering permeability, solubility, and clearance in unpredictable ways, undermining SAR campaigns and lead optimization efforts.

Quantitative Differentiation Evidence for 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine vs. Closest Analogs


Dual-Ring Azetidine-Pyrrolidine Architecture vs. Single-Ring Pyrrolidine Analog: tPSA and LogP Differentiation

The target compound incorporates both an azetidine and a pyrrolidine ring, whereas the closest single-ring comparator, 1-(2,6-difluorobenzoyl)pyrrolidine (CAS 84044-77-9), contains only a pyrrolidine ring. This structural difference yields a computed tPSA of 45 Ų for the target compound [1] versus 20.31 Ų for the comparator , reflecting substantially greater hydrogen-bonding capacity. The computed LogP differs by approximately 1.0 log unit (3.208 for the target [1] vs. 2.2008 for the comparator ), indicating higher lipophilicity for the azetidine-containing scaffold.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability Advantage of Difluorinated vs. Monofluorinated Saturated Heterocyclic Amine Scaffolds

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that difluorinated compounds generally retain high intrinsic microsomal clearance (CLᵢₙₜ) indicative of superior metabolic stability, with the sole exception of the 3,3-difluoroazetidine derivative [1]. In contrast, monofluorinated analogs exhibit more variable CLᵢₙₜ depending on the fluorine position and ring conformation [1]. Although no direct CLᵢₙₜ measurement is available for the target 2,6-difluorobenzoyl compound itself, the class-level trend supports an expectation of higher metabolic stability for the 2,6-difluoro-substituted scaffold compared to mono-fluorobenzoyl analogs such as 1-[1-(3-fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320515-70-4).

Drug Metabolism Pharmacokinetics Lead Optimization

Basicity (pKₐ) Modulation by Difluorination: Class-Level Shift vs. Non-Fluorinated and Mono-Fluorinated Analogs

The systematic study by Melnykov et al. (2023) established that mono- and difluorination of saturated heterocyclic amines reduces basicity (pKₐ) compared to the parent non-fluorinated compounds, with pKₐ shifts of approximately 2–3 log units for difluorinated derivatives depending on the fluorine position relative to the protonation center [1]. While the target compound's pKₐ has not been experimentally reported, the 2,6-difluorobenzoyl substituent is expected to exert an electron-withdrawing effect that further modulates the basicity of the azetidine nitrogen relative to non-fluorinated or mono-fluorobenzoyl analogs such as 1-[1-(3-fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320515-70-4).

Physicochemical Profiling Basicity Drug Design

Procurement-Relevant Application Scenarios for 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine Based on Verified Differentiation Evidence


CNS-Targeted Lead Optimization Requiring Elevated tPSA and Controlled Lipophilicity

The target compound's tPSA of 45 Ų and LogP of 3.208 [1] place it in a property range often associated with CNS drug-like molecules that require sufficient polarity for solubility while retaining adequate lipophilicity for blood-brain barrier penetration. Compared to the single-ring analog 1-(2,6-difluorobenzoyl)pyrrolidine (tPSA 20.31 Ų, LogP 2.20) , the azetidine-containing scaffold provides a distinct physicochemical profile that may be advantageous for CNS targets where hydrogen-bonding capacity influences permeability and efflux transporter recognition.

Metabolic Stability-Sensitive Programs: Prioritizing Difluorinated Scaffolds for In Vivo Studies

Class-level evidence indicates that difluorinated saturated heterocyclic amines generally retain high intrinsic microsomal clearance [2]. When an in vivo pharmacokinetic study is planned and the chemical series shows susceptibility to oxidative metabolism, selection of the 2,6-difluorobenzoyl-azetidine-pyrrolidine scaffold over a mono-fluorobenzoyl analog (e.g., CAS 2320515-70-4) is a rational procurement strategy to minimize the risk of rapid hepatic clearance.

Basicity-Driven Selectivity Tuning for hERG Liability Mitigation

The electron-withdrawing 2,6-difluorobenzoyl group is expected to reduce the basicity of the azetidine nitrogen by approximately 2–3 pKₐ units relative to non-fluorinated analogs [2]. For programs where hERG channel blockade is a known liability of basic amine-containing scaffolds, the target compound offers a procurement-ready building block with an intrinsically lower pKₐ, potentially reducing the need for downstream remedial chemistry.

Dual-Heterocyclic Fragment Library Expansion for Underexplored Chemical Space

The target compound has no known bioactivity in ChEMBL [1], indicating it occupies a region of chemical space not yet extensively explored in biological assays. For organizations building fragment or lead-like libraries with an emphasis on novel scaffolds, procurement of this dual azetidine-pyrrolidine building block can help diversify screening collections with a structurally distinct motif that combines two saturated N-heterocycles with a difluorinated aryl cap.

Quote Request

Request a Quote for 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.